5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-4-7-6(1)3-9-5-10-7/h3,5,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJUBVJZKNTGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621163 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781595-43-5 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 5,6,7,8 Tetrahydropyrido 3,4 D Pyrimidine and Its Derivatives
Cyclization Approaches to the Tetrahydropyrido[3,4-d]pyrimidine System
The construction of the core bicyclic structure of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine relies on various cyclization strategies. These methods can be broadly categorized into multi-component reactions, annulation strategies, and condensation reactions, each offering unique advantages in terms of efficiency, complexity, and substituent diversity.
Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that contains substantial portions of all the initial components. While a direct multi-component synthesis for the unsubstituted this compound is not prominently documented, the principles of MCRs have been applied to synthesize structurally related fused pyrimidine (B1678525) systems.
A notable example is the Biginelli-type reaction, a well-established MCR for the synthesis of dihydropyrimidinones. wikipedia.orgmdpi.com This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org An extension of this methodology has been reported for the synthesis of 5-aryl-(7-thioxo and 7-oxo)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-diones through a one-pot, three-component reaction of an aromatic aldehyde, barbituric acid, and urea or thiourea. This reaction proceeds in refluxing water, offering an environmentally benign approach to complex heterocyclic scaffolds. Although this yields a related but distinct tetrahydropyrimido[4,5-d]pyrimidine core, the underlying strategy of combining multiple components to rapidly build heterocyclic complexity is a cornerstone of modern synthetic chemistry.
The general scheme for a Biginelli-type reaction is as follows:
Component A (Aldehyde) + Component B (β-dicarbonyl) + Component C (Urea/Thiourea) → Dihydropyrimidinone derivative
This approach highlights the potential for developing novel MCRs to directly access the this compound nucleus by carefully selecting the appropriate pyridine-based starting materials.
Annulation, the formation of a new ring onto an existing one, is a common and powerful strategy for synthesizing fused heterocyclic systems like this compound. This approach can involve constructing the pyrimidine ring onto a pre-existing pyridine (B92270) derivative or vice versa.
A well-documented strategy involves the synthesis of the pyrido[3,4-d]pyrimidine (B3350098) core starting from a substituted pyridine precursor. For instance, the synthesis of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine begins with 2-amino-4-picoline. nih.gov The pyridine ring undergoes a series of functional group manipulations, including nitration, diazotization to an alcohol, chlorination, and carboxylation, to build up the necessary functionalities. The key annulation step involves the cyclization of the resulting aminopyridine derivative with a reagent that provides the remaining atoms for the pyrimidine ring. nih.gov This multi-step approach allows for the controlled construction of the fused ring system with specific substituents on the pyridine portion of the molecule.
The sequence of reactions to prepare the precursor for annulation can be summarized as follows:
Nitration: Introduction of a nitro group onto the pyridine ring.
Functional Group Interconversion: Conversion of the amino group to a hydroxyl group.
Chlorination: Introduction of a chlorine atom.
Carboxylation and Reduction: Formation of a carboxylic acid group and subsequent reduction of the nitro group to an amine, yielding an ortho-amino-substituted pyridine carboxylic acid derivative ready for cyclization.
Condensation reactions are fundamental to the formation of the pyrimidine ring in many synthetic routes to pyrido[3,4-d]pyrimidines. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water or ammonia.
In the synthesis of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine from a substituted pyridine precursor, the final ring-closing step is a condensation reaction. An appropriately substituted aminopyridine is condensed with chloroformamidine (B3279071) hydrochloride. nih.gov This reaction efficiently forms the pyrimidine ring, leading to the fused heterocyclic system. The use of dimethyl sulfone as a high-boiling solvent facilitates the reaction at the required temperature of 140 °C. nih.gov
The key condensation step can be represented as:
ortho-Amino-substituted pyridine derivative + Chloroformamidine hydrochloride → Pyrido[3,4-d]pyrimidine derivative
This cyclocondensation is a robust and widely used method for constructing pyrimidine rings in fused systems, providing good yields of the desired product.
Functionalization and Derivatization Strategies for the this compound Nucleus
Once the this compound core is synthesized, its further functionalization is crucial for developing derivatives with tailored properties. Halogenated intermediates, such as 4-chloro-substituted pyrido[3,4-d]pyrimidines, are versatile precursors for a range of derivatization reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitutions.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki and Buchwald-Hartwig reactions are particularly prominent in the functionalization of heterocyclic compounds.
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. This reaction is highly effective for introducing aryl and heteroaryl substituents. For example, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine can be coupled with various aryl boronic acids using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] to yield 4-aryl-substituted derivatives. nih.gov Similarly, Suzuki couplings have been performed on 6-chloropyrido[3,4-d]pyrimidine (B1592607) with phenylboronic acid, 2-furanylboronic acid, and 5-methylfuran-2-boronic acid, albeit with challenges in purification and reaction conversion. mdpi.com For more challenging substrates, more active catalyst systems like Pd₂dba₃/Xphos may be employed. mdpi.com
Table 1: Examples of Suzuki Coupling Reactions on Chloropyrido[3,4-d]pyrimidines
| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine | Aryl boronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 2-amino-8-methoxy-4-aryl-pyrido[3,4-d]pyrimidine | - | nih.gov |
| 6-chloropyrido[3,4-d]pyrimidine | Phenylboronic acid | Standard Pd catalyst | 6-phenylpyrido[3,4-d]pyrimidine | Low to moderate | mdpi.com |
| 6-chloropyrido[3,4-d]pyrimidine | 2-Furanylboronic acid | Standard Pd catalyst | 6-(2-furanyl)pyrido[3,4-d]pyrimidine | Low to moderate | mdpi.com |
| 6-chloropyrido[3,4-d]pyrimidine | 2-Thienylboronic acid | Pd₂dba₃/Xphos | 6-(2-thienyl)pyrido[3,4-d]pyrimidine | Fair | mdpi.com |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, enabling the formation of carbon-nitrogen bonds. wikipedia.org This reaction is a powerful method for introducing a wide range of primary and secondary amines onto the pyrido[3,4-d]pyrimidine scaffold. For instance, a 4-chloro-substituted pyrido[3,4-d]pyrimidine can be coupled with various heteroarylamines to afford the corresponding 4-amino derivatives. nih.gov
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings, such as the pyrimidine ring in the pyrido[3,4-d]pyrimidine system. The presence of a good leaving group, like a halogen, at an activated position (e.g., C-4) facilitates the displacement by a variety of nucleophiles.
The 4-chloro group of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine is susceptible to SₙAr reactions. nih.gov It can be readily displaced by a range of nucleophiles, including amines, phenols, and thiols, often promoted by either acid or base. This allows for the introduction of diverse functionalities at the C-4 position. For example, reaction with various anilines, phenols, and thiophenols leads to the corresponding 4-anilino, 4-phenoxy, and 4-phenylthio derivatives, respectively. nih.gov
Table 2: Examples of Nucleophilic Aromatic Substitution on 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine
| Nucleophile | Reaction Conditions | Product Substituent at C-4 | Reference |
| Various amines | Acid or base promotion | -NHR | nih.gov |
| Various phenols | Acid or base promotion | -OAr | nih.gov |
| Various thiols | Acid or base promotion | -SR | nih.gov |
These functionalization strategies, particularly when used in combination, provide a powerful platform for the synthesis of a wide array of this compound derivatives for further investigation.
Stereoselective Synthetic Approaches
The introduction of chirality into the this compound scaffold is of paramount importance, as stereochemistry often plays a critical role in determining the biological activity and selectivity of pharmacologically active molecules. While specific literature on the asymmetric synthesis of the this compound core is limited, principles and methodologies developed for closely related tetrahydropyridine (B1245486) and pyrimidine systems offer viable and powerful strategies.
One of the most promising approaches involves organocatalytic asymmetric synthesis. nih.govnih.gov Domino or cascade reactions, in particular, allow for the construction of complex molecules with multiple stereocenters in a single, highly efficient step. nih.gov A well-documented strategy for the synthesis of chiral tetrahydropyridines involves a triple-domino Michael/aza-Henry/cyclization reaction. nih.gov This method uses a chiral organocatalyst, such as a quinine-derived squaramide, to catalyze the reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines. nih.gov This approach can generate up to three contiguous stereogenic centers with high diastereomeric ratios and excellent enantiomeric excesses. nih.gov The application of such a strategy could foreseeably be adapted for the construction of a chiral tetrahydropyridine ring, which is subsequently annulated to form the desired bicyclic system.
Table 1: Example of Organocatalytic Asymmetric Synthesis of Tetrahydropyridine Derivatives
| Catalyst | Substrate 1 | Substrate 2 | Substrate 3 | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|---|
| Quinine-derived squaramide | 1,3-Dicarbonyl | β-Nitroolefin | Aldimine | 69-88% | High | High |
Data derived from studies on analogous tetrahydropyridine systems. nih.govnih.govresearchgate.net
Another powerful technique is transition-metal-catalyzed asymmetric synthesis. For instance, rhodium-catalyzed asymmetric allylation has been successfully employed for the highly regio- and enantioselective synthesis of chiral pyrimidine acyclic nucleosides. nih.gov This method uses a chiral diphosphine ligand in conjunction with a rhodium catalyst to achieve high yields and enantioselectivities up to 99% ee. nih.gov Adapting such a catalytic system to precursors of the this compound core could provide a direct route to enantiomerically enriched derivatives.
Modification at Specific Positions (e.g., C-4, C-8) for Enhanced Activity
The functionalization of the this compound scaffold at specific positions is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. The C-4 and C-8 positions have been identified as critical points for diversification.
Modification at the C-4 Position:
The C-4 position on the pyrimidine ring is the most frequently modified site due to its susceptibility to nucleophilic substitution and cross-coupling reactions. The common synthetic strategy begins with a precursor containing a C-4 oxo group, such as a tetrahydropyridopyrimidinone. This oxo group can be converted into a more reactive leaving group, typically a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). nih.gov The resulting 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1501197) is a versatile intermediate.
This intermediate readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. The C-4 position is generally more reactive towards nucleophilic attack than the C-2 position in pyrimidine systems, a selectivity that can be explained by frontier molecular orbital theory, which indicates a higher LUMO coefficient at C4. stackexchange.commdpi.com This allows for the selective introduction of various amines (aliphatic, benzylic, and anilines) to generate libraries of 4-amino substituted derivatives. nih.govnih.gov
Furthermore, the 4-chloro intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions. This opens access to a vast chemical space.
Buchwald-Hartwig Amination: Allows for the coupling of various aryl and heteroaryl amines. nih.govrsc.org
Suzuki-Miyaura Coupling: Enables the introduction of aryl and heteroaryl groups. nih.govnih.gov
Sonogashira Coupling: Used to install alkynyl substituents. nih.gov
These reactions have been extensively used to explore the structure-activity relationships (SAR) of related pyridopyrimidine inhibitors of various kinases. nih.govnih.gov
Table 2: Examples of C-4 Modifications on Pyrido[d]pyrimidine Scaffolds
| Reaction Type | Reagent/Catalyst | Nucleophile/Coupling Partner | Resulting C-4 Substituent |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., DIPEA) | Various amines (R-NH₂) | Amino (e.g., -NHR) |
| Buchwald-Hartwig Coupling | Pd catalyst + Ligand | Anilines (Ar-NH₂) | Arylamino (-NHAr) |
| Suzuki-Miyaura Coupling | Pd catalyst + Base | Boronic acids (Ar-B(OH)₂) | Aryl (-Ar) |
| Sonogashira Coupling | Pd/Cu catalyst + Base | Terminal alkynes (R-C≡CH) | Alkynyl (-C≡CR) |
Methodologies derived from studies on various pyridopyrimidine isomers. nih.govnih.govmdpi.com
Modification at the C-8 Position:
Functionalization at the C-8 position, which is part of the saturated piperidine (B6355638) ring, is less straightforward via late-stage modification. This position lacks the inherent reactivity of the C-4 position. Therefore, introducing diversity at C-8 typically requires a different strategy, focusing on the choice of starting materials. The synthesis of the core scaffold often involves the condensation of a substituted piperidine derivative. By starting with a piperidine precursor already functionalized at the position that will become C-8, derivatives with specific substituents at this site can be constructed.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex pharmaceutical scaffolds to reduce waste, minimize energy consumption, and enhance safety. nih.gov Key green strategies applicable to the synthesis of this compound and its analogues include multicomponent reactions (MCRs) and the use of alternative energy sources like microwave irradiation.
Multicomponent Reactions (MCRs):
MCRs are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net This approach offers high atom economy, reduces the number of synthetic steps and purification stages, and minimizes solvent waste. The synthesis of related pyrido[2,3-d]pyrimidines has been achieved via three-component reactions using nano-magnetite catalysts, which offer the additional benefits of easy separation and reusability. rsc.org These reactions often proceed through a cascade mechanism involving Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov The use of biodegradable, polymer-based catalysts has also been reported for the synthesis of tetrahydropyridines, further enhancing the green credentials of the MCR approach. researchgate.net
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. mdpi.com Reactions conducted under microwave conditions often exhibit dramatic rate enhancements, leading to significantly shorter reaction times—minutes instead of hours. nih.govresearchgate.net This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of side products. Microwave-assisted synthesis has been successfully applied to the Biginelli condensation for making tetrahydropyrimidines and for catalyzing palladium-mediated cross-coupling reactions on pyridopyrimidine cores. rsc.orgfoliamedica.bg Many of these procedures can be performed in greener solvents like ethanol (B145695) or water, or even under solvent-free conditions on a solid support, further reducing the environmental impact. nih.govresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocycle
| Method | Reaction Time | Yield | Conditions |
|---|---|---|---|
| Conventional Heating | 2-6 hours | 69-86% | Reflux in ethanol |
| Microwave Irradiation | 3-6 minutes | 78-94% | Microwave (250 W) in water |
Data from a comparative study on the synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov
Iii. Biological Activities and Pharmacological Applications of 5,6,7,8 Tetrahydropyrido 3,4 D Pyrimidine Derivatives
Kinase Inhibition Profiles
Derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been synthesized and evaluated for their inhibitory activity against several key kinases. The following sections detail the research findings for specific kinase targets.
Based on a comprehensive review of publicly available scientific literature, there is currently no specific research data on the direct inhibition of Cyclin-Dependent Kinases (CDKs) by derivatives of the this compound scaffold.
A thorough search of scientific databases indicates that there are no specific studies focused on the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase by compounds containing the this compound core structure.
Research has been conducted on a series of this compound derivatives as inhibitors of Axl and Mer, which are members of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases. acs.org A study aimed at developing selective Axl inhibitors to avoid the retinal toxicity associated with dual Axl/Mer inhibition led to the identification of several potent compounds. acs.orgnih.gov
The structure-activity relationship (SAR) studies revealed key insights. Modifications at the C4 position of the pyrimidine (B1678525) ring with a 3-methoxyphenoxy group and at the N8 position with a tetrahydropyran-4-yl group were found to be beneficial for Axl inhibitory activity. Further optimization led to the discovery of compound ER-001259851-000, which demonstrated high potency and selectivity for Axl kinase. acs.org This compound emerged as a promising candidate with favorable drug-like properties and a good pharmacokinetic profile in preclinical models. acs.org
Below is a data table summarizing the inhibitory activities of selected this compound derivatives against Axl and Mer kinases.
Table 1: Inhibitory Activities of this compound Derivatives against Axl and Mer Kinases
| Compound | Axl IC₅₀ (nM) | Mer IC₅₀ (nM) |
|---|---|---|
| Compound 1 | 3.2 | 1.1 |
| Compound 11a | 1.4 | 1.5 |
| Compound 11b | 1.3 | 2.1 |
Data sourced from Inoue, S., et al. (2021). acs.org
Following a detailed review of existing scientific literature, no specific research has been published detailing the inhibitory activity of this compound derivatives against Phosphoinositide 3-Kinase (PI3K) or the mammalian target of rapamycin (B549165) (mTOR) kinase.
The this compound scaffold has been successfully utilized in the development of potent and selective inhibitors of Monopolar Spindle Kinase 1 (MPS1), also known as TTK. acs.orgnih.gov MPS1 is a crucial component of the spindle assembly checkpoint and is considered an attractive target in oncology. core.ac.ukmdpi.com
A structure-based hybridization approach led to the discovery of a novel series of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors. acs.org These compounds demonstrated excellent potency and selectivity for MPS1. Optimization of this series focused on improving metabolic stability and other pharmacokinetic properties. acs.org A key finding was that the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine (B3350098) core significantly enhanced stability in human liver microsomes. acs.org
This line of research ultimately led to the identification of the clinical candidate BOS172722. mdpi.comacs.org BOS172722 is a highly potent, selective, and orally bioavailable inhibitor of MPS1. researchgate.netcancer.gov It has been shown to effectively inhibit the spindle assembly checkpoint, leading to chromosome missegregation and subsequent cancer cell death. cancer.gov BOS172722 has progressed into clinical trials for the treatment of solid tumors, particularly triple-negative breast cancer. mdpi.comresearchgate.net
The table below presents the inhibitory potency of selected pyrido[3,4-d]pyrimidine derivatives against MPS1.
Table 2: Inhibitory Potency of Pyrido[3,4-d]pyrimidine Derivatives against MPS1 Kinase
| Compound | MPS1 IC₅₀ (μM) |
|---|---|
| Compound 24c | 0.008 |
| Compound 34h | 0.001 |
Data sourced from Henley, A. T., et al. (2016) and MedChemExpress product data. acs.orgmedchemexpress.com
Tyrosine Kinase Inhibition
Extracellular Signal-Regulated Kinase (ERK1/ERK2) Inhibition
Derivatives of the this compound scaffold have been identified as potent and selective inhibitors of extracellular signal-regulated kinase (ERK). Through high-throughput screening and subsequent structure-based drug design, a series of these compounds were optimized to effectively target ERK2. semanticscholar.orgeurekaselect.com The design process involved docking the tetrahydropyridopyrimidine ring into the hydrophobic region near the hinge of the ERK2 crystal structure. eurekaselect.com This positioning allows the pyrimidine ring to form a hydrogen bond with the backbone of Met108. eurekaselect.com
One notable compound, compound 38 , emerged from these optimization efforts, demonstrating potent enzymatic and cellular activity. It effectively inhibited ERK2 and led to a knockdown of phospho-RSK levels in HepG2 cells, indicating successful target engagement within the cellular environment. semanticscholar.orgeurekaselect.com
Table 1: ERK2 Inhibition by this compound Derivatives
| Compound | ERK2 IC50 (nM) | Cdk2 IC50 (nM) | HepG2 Cell IC50 (nM) |
|---|---|---|---|
| 38 | 2 | 10 | 25 |
Data sourced from Blake, J. F., et al. (2014). eurekaselect.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and HER-2 Inhibition
Research into related pyridopyrimidine structures has shown potential for dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). Specifically, derivatives of 3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile were synthesized and evaluated for their anticancer properties. nih.gov While these fused pyridopyrimidine derivatives were explored, they generally showed less remarkable activity compared to non-fused pyridone-based counterparts in the same study. mdpi.com However, the exploration of the broader pyridopyrimidine scaffold highlights its potential as a framework for developing dual VEGFR-2/HER-2 inhibitors. nih.govmdpi.com Further investigation is required to determine the specific efficacy of the this compound core in targeting these particular receptors.
KRAS-G12D Inhibition
The this compound scaffold has been instrumental in the development of novel inhibitors targeting the KRAS-G12D mutation, a significant driver in cancers like pancreatic cancer. nih.govnih.gov Structure-based design has led to the synthesis of compounds that can interact with the mutant Asp12 residue of the KRAS-G12D protein. nih.gov
Table 2: KRAS-G12D Inhibition Profile of this compound Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 10c | KRAS-G12D (cellular) | 1.40 | Panc1 |
| 10c | KRAS-G12D (enzymatic) | >10 | - |
| 10k | KRAS-G12D (enzymatic) | 0.009 | - |
| MRTX1133 (Reference) | KRAS-G12D (enzymatic) | 0.0004 | - |
Data sourced from Ma, D., et al. (2024). nih.gov
Valosin-Containing Protein (VCP/p97) Inhibition
A series of novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (B3352237) derivatives has been designed and synthesized as inhibitors of Valosin-Containing Protein (VCP/p97), a key player in protein degradation pathways. researchgate.netopenalex.org Inhibition of VCP/p97 is a therapeutic strategy for acute myeloid leukemia (AML), as it induces endoplasmic reticulum stress and apoptosis in cancer cells. openalex.orgresearchgate.net
Among the synthesized compounds, V12 and its metabolite V13 demonstrated potent inhibitory activity against a variety of cancer cell lines, with IC50 values often below 1 µM. researchgate.netopenalex.org These compounds exhibited strong anti-proliferative effects, particularly against leukemia cell lines. openalex.org The promising in vitro and in vivo antitumor efficacy of these derivatives suggests that the tetrahydropyridopyrimidine scaffold is a viable starting point for developing new treatments for AML. researchgate.netopenalex.org
Table 3: Anti-proliferative Activity of VCP/p97 Inhibitors
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| V12 | Multiple | <1 |
| V13 | Multiple | <1 |
Data represents a summary of findings indicating strong inhibitory activities across various cell lines. openalex.org
Histone Deacetylase 6 (HDAC6) Inhibition
The this compound scaffold has been successfully employed to create highly potent and selective inhibitors of Histone Deacetylase 6 (HDAC6). mdpi.com By replacing the capping group of the known inhibitor ACY1215 with the tetrahydropyridopyrimidine moiety, researchers developed a novel series of sHDAC6is. mdpi.com HDAC6 is a promising target for cancer therapy, as its inhibition is less likely to cause the toxic side effects associated with non-selective HDAC inhibitors. mdpi.com
The most potent compound from this series, 8f (8-(2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide), displayed an IC50 of 6.4 nM for HDAC6. mdpi.com Furthermore, it demonstrated excellent selectivity, being over 48-fold more selective for HDAC6 compared to other HDAC subtypes like HDAC1, HDAC2, and HDAC3. mdpi.com In cellular assays, compound 8f increased the levels of acetylated α-tubulin, a key substrate of HDAC6, and showed significant antiproliferative activity against various tumor cell lines. mdpi.com
Table 4: HDAC Inhibition Profile of Compound 8f
| Enzyme | IC50 (nM) | Selectivity Fold (vs. HDAC6) |
|---|---|---|
| HDAC6 | 6.4 | 1 |
| HDAC1 | 308 | >48 |
| HDAC2 | 390 | >60 |
| HDAC3 | 411 | >64 |
Data sourced from Chen, X., et al. (2021). mdpi.com
Other Pharmacological Modulations
Heparin-Binding EGF-like Growth Factor (HB-EGF) Shedding Inhibition
Derivatives based on the closely related 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine (B1441856) scaffold have been synthesized as potent inhibitors of Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding. The release, or "shedding," of HB-EGF is a critical step in signaling pathways that can promote the proliferation of keratinocytes, making its inhibition a potential therapeutic strategy for certain skin diseases.
Structure-activity relationship studies revealed that the presence of hydroxamic acid, sulfonamide, and phenyl groups are crucial for potent inhibitory activity. Two compounds, the ethoxyethoxy derivative 3o and the methoxypropoxy derivative 3p , were particularly effective, exhibiting significantly more potent HB-EGF shedding inhibitory activity than the reference compound CGS 27023A.
Table 5: HB-EGF Shedding Inhibition by Tetrahydropyridopyrazine Derivatives
| Compound | Description | Activity vs. CGS 27023A |
|---|---|---|
| 3o | Ethoxyethoxy derivative | More Potent |
| 3p | Methoxypropoxy derivative | More Potent |
Data sourced from Arimitsu, K., et al. (2009).
Two-Pore-Domain Potassium (TASK-3) Channel Antagonism
Derivatives of the tetrahydropyridopyrimidine scaffold have been identified as potent antagonists of the two-pore-domain potassium (TASK-3) channel. nih.govnih.gov TASK-3 channels, encoded by the KCNK9 gene, are highly expressed in the central nervous system and play a crucial role in regulating the membrane potential of excitable cells. nih.govmdpi.com Their involvement in neurotransmitter action and their identification as oncogenic K+ channels have made them a significant target for pharmacological modulation. nih.govmdpi.com
Research into a series of derivatives based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) scaffold, an isomer of the core structure, has provided significant insights into the molecular basis of TASK-3 channel inhibition. nih.gov One of the most potent antagonists identified from this series is a compound referred to as PK-THPP, which exhibits a high inhibitory effect on TASK-3 channels. nih.govnih.gov The binding of these antagonists is thought to be influenced by the fenestration state of the TASK-3 channels, occurring when these fenestrations are open. nih.govnih.gov
The interaction between the tetrahydropyridopyrimidine derivatives and the TASK-3 channel is primarily governed by hydrophobic contacts between the antagonist and the residues of the binding site. nih.govnih.gov However, the potency of these compounds is markedly influenced by the presence of specific functional groups. A key determinant of high potency is the presence of a hydrogen bond acceptor group. nih.govnih.gov This group can establish interactions with the threonine residues of the channel's selectivity filter, significantly enhancing the binding affinity. nih.govnih.gov
Structure-activity relationship (SAR) studies have further elucidated the requirements for potent TASK-3 antagonism. It has been observed that analogues possessing hydrogen-bond acceptor moieties at the 4-position of the saturated ring of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine group were more potent than their unsubstituted counterparts. mdpi.com Conversely, substitutions on the saturated ring at position 2 with methyl and phenyl groups led to a decrease in potency. mdpi.com This is attributed to the inability of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine group to interact properly with the leucine (B10760876) residue L239, which is located in the reduced interface between the fenestrations and the central cavity. mdpi.com
The table below summarizes the activity of selected 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives against the TASK-3 channel.
| Compound | Reported Activity (IC50) | Key Structural Features |
| PK-THPP (Compound 23) | 35 nM | Contains a hydrogen bond acceptor group. nih.govnih.gov |
| Compound 20b | Micromolar Range | Potency influenced by hydrogen bond acceptor group. nih.gov |
| Compound 21 | Micromolar Range | Potency influenced by hydrogen bond acceptor group. nih.gov |
| Compound 22 | Micromolar Range | Potency influenced by hydrogen bond acceptor group. nih.gov |
| Compound 17b | Micromolar Range | Lacks the potent hydrogen bond acceptor group of more active compounds. nih.gov |
V. Mechanistic Investigations of 5,6,7,8 Tetrahydropyrido 3,4 D Pyrimidine Action
Cellular Pathway Modulation
Derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been shown to exert significant effects on cellular pathways that are often dysregulated in disease states, particularly in cancer. Their activity stems from the ability to interfere with aberrant signaling, regulate the cell cycle, and induce programmed cell death.
A primary mechanism of action for this class of compounds is the inhibition of critical signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway. Inappropriate activation of the MAPK pathway is a key driver in numerous human cancers.
Compounds with the this compound core have been identified as potent inhibitors of extracellular signal-regulated kinase 2 (Erk2), a pivotal kinase in the MAPK pathway. By targeting Erk2, these inhibitors can effectively block the downstream signaling that promotes cell growth, proliferation, and survival. The inhibition of Erk2 leads to a reduction in the phosphorylation of its substrates, such as ribosomal S6 kinase (RSK), which has been observed in both cell-based assays and in vivo models.
Furthermore, derivatives of the related scaffold, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366), have also been reported to act as inhibitors of extracellular signal-regulated kinases (Erks), underscoring the importance of this core structure in modulating cellular signaling pathways. The dysregulation of signaling pathways, including the PI3K-Akt-mTORC1 pathway, is a common feature of many cancers and is crucial for promoting the synthesis of nucleotides necessary for rapid cell proliferation.
| Compound Type | Target Pathway | Key Target | Effect |
| This compound | MAPK/Erk Signaling | Erk2 | Inhibition of kinase activity, knockdown of phospho-RSK levels. |
| 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | MAPK/Erk Signaling | Erks | Modulation of cellular processes including proliferation. |
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer. The MAPK pathway, which is targeted by this compound derivatives, plays a crucial role in cell cycle control.
Inhibitors of Mek, which act upstream of Erk in the MAPK pathway and are expected to have a similar mechanism of action as Erk inhibitors, have been shown to cause cell cycle arrest at the G1 checkpoint. This suggests that this compound-based Erk inhibitors can halt the proliferation of cancer cells by preventing their progression from the G1 to the S phase of the cell cycle. For instance, a derivative has been shown to inhibit the proliferation of HCT116 and A375 tumor cell lines.
Furthermore, the de novo synthesis of pyrimidines, the building blocks of DNA, is closely linked to cell cycle progression and is upregulated during the S phase to meet the demands of DNA replication. By modulating signaling pathways that control metabolism, such as the mTORC1 pathway which influences pyrimidine (B1678525) synthesis, these compounds can indirectly impact cell cycle progression.
| Compound Class | Effect on Cell Cycle | Mechanism | Cell Lines |
| Erk Inhibitors (similar mechanism to 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines) | G1 Arrest | Inhibition of MAPK pathway signaling. | HCT116, A375 |
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many cancer therapies aim to induce apoptosis in tumor cells. While direct studies on apoptosis induction by this compound are emerging, research on the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold provides strong indicative evidence.
A novel synthesized pyrido[2,3-d]pyrimidine derivative, compound 4 , has been shown to significantly activate apoptosis in MCF-7 breast cancer cells. Flow cytometric analysis revealed that this compound increased the total apoptosis in treated cells by 58.29-fold compared to control cells. This induction of apoptosis is a key component of its potent cytotoxic activity. The study highlights that by targeting specific kinases like PIM-1, these compounds can trigger the apoptotic cascade.
| Compound Scaffold | Effect | Fold Increase in Apoptosis | Cell Line |
| Pyrido[2,3-d]pyrimidine (Compound 4 ) | Significant activation of apoptosis. | 58.29-fold | MCF-7 |
Molecular Interactions with Target Proteins
The efficacy of this compound derivatives as kinase inhibitors is determined by their precise interactions with the target proteins at the molecular level. Structural biology and computational modeling have provided detailed insights into these interactions.
Kinase inhibitors often function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the enzyme. The this compound scaffold is well-suited to occupy the ATP-binding pocket of various kinases.
In the case of Erk2, docking studies have shown that the tetrahydropyridopyrimidine ring occupies a hydrophobic cavity near the hinge region of the kinase. Similarly, in monopolar spindle 1 (Mps1) kinase, the pyrido[3,4-d]pyrimidine (B3350098) backbone has a strong hydrophobic interaction with the hinge region. This hydrophobic interaction is a key contributor to the potent activity of this class of compounds. The binding of these inhibitors within the ATP pocket prevents the kinase from phosphorylating its downstream substrates, thereby blocking signal transduction.
For TASK-3 potassium channels, antagonists based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold also bind within a central cavity, governed mainly by hydrophobic contacts.
| Target Protein | Binding Site | Key Feature of Interaction |
| Erk2 | ATP-binding pocket (hydrophobic cavity near hinge region). | The tetrahydropyridopyrimidine ring occupies the cavity. |
| Mps1 | ATP-binding pocket (hinge region). | Strong hydrophobic interaction with the pyrido[3,4-d]pyrimidine backbone. |
| TASK-3 Channel | Central Cavity | Binding is governed by hydrophobic contacts. |
The stability and specificity of the inhibitor-protein complex are dictated by specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the binding pocket.
Erk2:
The pyrimidine ring of the inhibitor accepts a hydrogen bond from the backbone NH of Met108 .
The 2-position amino group donates a hydrogen bond to the carbonyl oxygen of Met108 .
The urea (B33335) oxygen of a derivative accepts two hydrogen bonds, one from Lys54 and another from a water molecule complexed with Gln105 , Glu71 , and Asp167 .
A 4-tetrahydropyran (THP) substituent interacts with Lys114 via its ether oxygen.
A phenyl group can occupy a small hydrophobic pocket formed by the displacement of Tyr36 .
Mps1:
A crucial hydrogen bond is formed between the pyrimidine ring of the inhibitors and Gly605 .
Another important hydrogen bond can be formed with Lys529 , further enhancing the binding affinity.
Hydrophobic interactions are observed with several residues, including Val539 , Ala551 , Glu603 , Cys604 , Ile607 , and Leu654 .
CDK2:
A related pyrido-pyrimidinone ligand forms two hydrogen bonds with the backbone of Leu83 in the hinge region of the ATP binding site.
Additional hydrogen bonds can be formed with Asp86 and Lys89 .
Hydrophobic contact is made with residues such as Phe80 and Ala144 .
These detailed molecular interactions provide a rational basis for the structure-activity relationships observed in these compounds and guide the design of more potent and selective inhibitors.
| Target Protein | Key Interacting Residues | Type of Interaction |
| Erk2 | Met108, Lys54, Gln105, Glu71, Asp167, Lys114, Tyr36 | Hydrogen bonds, Hydrophobic interactions |
| Mps1 | Gly605, Lys529, Val539, Ala551, Cys604, Leu654 | Hydrogen bonds, Hydrophobic interactions |
| CDK2 | Leu83, Asp86, Lys89, Phe80, Ala144 | Hydrogen bonds, Hydrophobic interactions |
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. mdpi.com The vascular endothelial growth factor (VEGF) pathway is a key regulator of this process, making it a prime target for therapeutic intervention. nih.gov Research into heterocyclic compounds has identified derivatives of fused pyrimidine systems as potent inhibitors of angiogenesis.
Derivatives of the related tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine scaffold have demonstrated notable anti-angiogenic properties. nih.gov The mechanism of these effects is often linked to the inhibition of key signaling molecules, particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov By blocking the phosphorylation of VEGFR-2, these compounds can disrupt the signaling cascade that promotes endothelial cell proliferation and migration, which are essential steps in the formation of new blood vessels. nih.gov
The anti-angiogenic potential of these compounds has been evaluated using established in-vivo models, such as the chick chorioallantoic membrane (CAM) assay. nih.gov In this assay, certain tetrahydropyridothienopyrimidin-urea derivatives exhibited significant inhibitory effects on the growth of blood vessels. nih.gov For instance, a specific derivative, compound 11n from a research study, not only induced apoptotic cell death in Human Umbilical Vein Endothelial Cells (HUVECs) but also demonstrated anti-angiogenic effects in the CAM assay and led to a 5.2-fold increase in the level of caspase-3, an enzyme crucial for apoptosis. nih.gov
Table 1: Anti-angiogenic and Cytotoxic Activity of a Representative Tetrahydropyrido-thieno-pyrimidine Derivative (Compound 11n)
| Parameter | Cell Line / Assay | Result |
|---|---|---|
| Cytotoxicity (IC₅₀) | HUVEC | 7.44 µM |
| MCF-7 (Breast Cancer) | 5.21 µM | |
| Cell Cycle Arrest | HUVEC & MCF-7 | Sub-G1 Phase Arrest |
| Apoptosis Induction | HUVEC & MCF-7 | Confirmed by Flow Cytometry |
| Caspase-3 Level | - | 5.2-fold Increase |
| In Vivo Angiogenesis | CAM Assay | Inhibition of vessel growth |
| Mechanism | Western Blot | Inhibition of VEGFR-2 Phosphorylation |
Data sourced from a study on tetrahydropyridothienopyrimidin-ureas, illustrating the potential of the broader class of tetrahydropyridopyrimidine-based compounds. nih.gov
Modulation of Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. mdpi.comnih.gov Their dynamic nature, characterized by phases of polymerization and depolymerization, is essential for the formation of the mitotic spindle during cell division. youtube.com Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. nih.gov
The this compound scaffold is related to structures like 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine, which have been identified as potent microtubule targeting agents. mdpi.com These compounds function by inhibiting the polymerization of tubulin, thereby disrupting the formation of microtubules. mdpi.com This mechanism of action is similar to that of colchicine (B1669291), a well-known microtubule-destabilizing agent. mdpi.com
Detailed mechanistic studies have shown that these compounds bind to the colchicine-binding site on β-tubulin. mdpi.com This interaction prevents the tubulin dimers from assembling into microtubules, leading to a halt in the cell cycle and subsequent apoptosis. mdpi.comresearchgate.net The efficacy of these compounds is often measured by their IC₅₀ value for the inhibition of tubulin assembly and their ability to compete with radiolabeled colchicine for its binding site. mdpi.com For example, certain 4-substituted 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine derivatives have demonstrated significantly more potent inhibition of tubulin assembly than the natural product combretastatin (B1194345) A-4 (CA-4). mdpi.com
Table 2: Inhibition of Tubulin Assembly by Tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine Derivatives
| Compound | Modification on Core Scaffold | IC₅₀ (µM) for Tubulin Assembly Inhibition |
|---|---|---|
| Compound 4 | 2-NH₂, 4-(3'-hydroxy-4'-methoxyphenyl)amino | 1.1 ± 0.1 |
| Compound 5 | 2-NH₂, 4-(3'-hydroxy-4'-(methylthio)phenyl)amino | 0.4 ± 0.03 |
| Compound 7 | 2-H, 4-(3'-hydroxy-4'-methoxyphenyl)amino | 0.4 ± 0.04 |
| Compound 8 | 2-CH₃, 4-(3'-hydroxy-4'-methoxyphenyl)amino | 0.4 ± 0.04 |
| Compound 10 | 2-CH₃, 4-(3'-hydroxy-4'-(methylthio)phenyl)amino | 0.4 ± 0.02 |
| CA-4 (Reference) | - | 1.0 ± 0.1 |
Data illustrates the potent activity of compounds with a core structure closely related to this compound. mdpi.com
Table 3: Inhibition of [³H]Colchicine Binding by Tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine Derivatives
| Compound | Modification on Core Scaffold | % Inhibition of Colchicine Binding (at 1 µM) |
|---|---|---|
| Compound 4 | 2-NH₂, 4-(3'-hydroxy-4'-methoxyphenyl)amino | 99 ± 2 |
| Compound 5 | 2-NH₂, 4-(3'-hydroxy-4'-(methylthio)phenyl)amino | 94 ± 1 |
| Compound 7 | 2-H, 4-(3'-hydroxy-4'-methoxyphenyl)amino | 89 ± 2 |
| Compound 8 | 2-CH₃, 4-(3'-hydroxy-4'-methoxyphenyl)amino | 94 ± 2 |
| Compound 10 | 2-CH₃, 4-(3'-hydroxy-4'-(methylthio)phenyl)amino | 95 ± 1 |
Data confirms that these derivatives interact with the colchicine-binding site on tubulin. mdpi.com
Vi. Computational and Structural Biology Studies on 5,6,7,8 Tetrahydropyrido 3,4 D Pyrimidine
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique widely used to predict the preferred orientation of a small molecule when bound to a larger target molecule, typically a protein. isfcppharmaspire.com For derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, docking simulations have been instrumental in identifying key binding modes and interactions within the active sites of various protein kinases, which are crucial targets in cancer therapy. isfcppharmaspire.comnih.gov
Studies targeting Extracellular Signal-Regulated Kinase 2 (ERK2), a key protein in the MAPK signaling pathway, have used molecular docking to evaluate the binding of a library of this compound derivatives. isfcppharmaspire.com These simulations showed that the compounds occupied the same binding cavity as a known standard ligand, engaging with essential amino acid residues. isfcppharmaspire.com For instance, one of the most promising derivatives exhibited a high binding energy score of -11.6464 kcal/mol and formed interactions with the residue Met-106, indicating a strong binding affinity. isfcppharmaspire.com
In another study focused on Monopolar Spindle 1 (Mps1) kinase, docking simulations revealed that the pyrimidine (B1678525) ring of the pyrido[3,4-d]pyrimidine (B3350098) core forms a crucial hydrogen bond with Gly605 in the hinge region of the protein. nih.gov Furthermore, different substituent groups on the core structure were shown to form additional hydrogen bonds; for example, imidazole (B134444) and triazole groups could interact with Val529, an interaction not observed with pyrazole (B372694) substituents. nih.gov
Research into inhibitors for KRAS-G12D, a mutated protein driving several cancers, also employed docking to understand structure-activity relationships. mdpi.com These simulations highlighted the importance of specific substitutions on the tetrahydropyrido[3,4-d]pyrimidine core. A derivative featuring a 3,8-diazabicyclo[3.2.1]octane moiety showed potent cellular activity, with docking revealing critical hydrogen bonds between this group and the key residues Asp12 and Gly60 in the mutant protein. mdpi.com
| Target Protein | PDB ID | Key Interacting Residues | Observations | Reference |
|---|---|---|---|---|
| ERK2 | 2OJJ | Met-106, Asp-165, Lys-149 | Derivatives occupied the same binding cavity as the standard ligand. One derivative achieved a binding score of -11.6464 kcal/mol. | isfcppharmaspire.com |
| KRAS-G12D | 7RPZ | Asp-12, Gly-60, Glu-92, His-95 | A protonated 3,8-diazabicyclo[3.2.1]octane moiety formed crucial hydrogen bonds with Asp12 and Gly60. | mdpi.com |
| Mps1 | N/A (Modeled) | Gly-605, Val-529 | The pyrimidine ring formed a hydrogen bond with Gly-605 in the hinge region. R-groups influenced interactions with Val-529. | nih.gov |
Molecular Dynamics Simulations to Understand Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. arxiv.org These simulations are crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding. nih.gov
In studies of pyrido[3,4-d]pyrimidine inhibitors targeting Mps1 kinase, MD simulations were performed to probe the binding modes suggested by docking. nih.gov The simulations were used to optimize the modeled protein structure and validate the stability of the inhibitor-protein complex. nih.gov A key metric used to evaluate the compactness and stability of the protein structure during the simulation is the radius of gyration (Rg). nih.gov A decreasing or stable Rg value over the simulation time suggests that the protein is maintaining a stable conformation, which in turn supports the stability of the ligand's binding mode. nih.gov These comprehensive simulation methods help to clarify the specific and stable binding interactions between the inhibitors and their target protein. nih.gov
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structural information of the target protein to design and optimize inhibitors. mdpi.comnih.gov This methodology has been successfully applied to develop potent and selective inhibitors based on the this compound scaffold. nih.govnih.gov
The discovery of inhibitors for ERK2 provides a clear example of SBDD. nih.gov Starting from hits identified through high-throughput screening (HTS), researchers used structural information to guide the chemical optimization of the tetrahydropyridopyrimidine series, leading to compounds with potent and selective inhibition of ERK2. nih.gov Similarly, in the development of novel inhibitors for the Axl receptor tyrosine kinase, a series of this compound derivatives were designed and synthesized based on structural insights to improve potency, selectivity, and pharmacokinetic properties. nih.gov
In the pursuit of KRAS-G12D inhibitors, SBDD principles were used to design eleven novel compounds featuring the this compound core. mdpi.com The design process focused on optimizing interactions within the binding pocket, particularly with the mutant Asp12 residue. This led to the identification of a compound with selective anti-proliferative activity in a cancer cell line harboring the KRAS-G12D mutation. mdpi.com
Crystallographic Studies of this compound-Target Complexes
X-ray crystallography is the definitive method for determining the high-resolution, three-dimensional structure of molecules and their complexes. mdpi.comresearchgate.net It provides unambiguous evidence of how a ligand binds to its protein target, revealing precise bond distances, angles, and the network of interactions that stabilize the complex. mdpi.com
Crystallographic studies have been crucial in the development of this compound-based inhibitors. For the ERK2 kinase program, X-ray crystallography was a key component of the structure-based drug design effort, providing detailed atomic-level understanding of how the inhibitors bind to the enzyme's active site. nih.gov This structural information was vital for the subsequent optimization of the inhibitor series. nih.gov
Similarly, the investigation of pyrido[3,4-d]pyrimidine derivatives as Mps1 inhibitors was informed by the reported crystal structure of Mps1 in complex with compounds from this class. nih.gov Although the specific mechanisms were further explored by computational methods, the initial crystal structure provided the essential foundation for understanding the binding mode and for designing subsequent computational experiments. nih.gov
Vii. Preclinical Research and in Vivo Efficacy Studies of 5,6,7,8 Tetrahydropyrido 3,4 D Pyrimidine Derivatives
In Vitro Anti-Proliferative Activity in Human Cancer Cell Lines
The initial assessment of novel anti-cancer compounds typically involves evaluating their ability to inhibit the growth of cancer cells in vitro. Derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have demonstrated a broad spectrum of anti-proliferative activity against numerous human cancer cell lines.
A new series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine derivatives has been synthesized and evaluated for potential anticancer activity. mdpi.com Screening of representative analogs using the National Cancer Institute's (NCI) 60 human cancer cell line panel revealed that some of these compounds exhibit highly selective activities against breast and renal cancer cell lines. mdpi.com Specifically, compounds showed inhibitory effects against the UO-31 renal cancer cell line, as well as the MDA-MB-468 and MCF-7 breast cancer cell lines. mdpi.com
Further studies have shown that derivatives of the related tetrahydropyrido[4,3-d]pyrimidine scaffold also exhibit anti-proliferative activity. For instance, certain derivatives displayed moderate to good activity in the low micromolar range against melanoma (A375), breast (MCF-7), endometrial (HeLa), lung (A549), and androgen-independent prostate (DU145) cancer cell lines. nih.gov Similarly, other research has identified this compound derivatives with selective anti-proliferative effects in Panc1 cells, which are pancreatic cancer cells with a KRAS-G12D mutation. scbt.com One particular compound demonstrated 4.9-fold greater selectivity for these cells over wild-type cells. scbt.com
The table below summarizes the in vitro anti-proliferative activity of selected this compound derivatives in various human cancer cell lines.
| Compound Class | Cancer Type | Cell Line | Activity (IC50/GI50) | Reference |
| 4-Substituted 2-amino-pyrido[3,4-d]pyrimidines | Renal Cancer | UO-31 | Selective Growth Inhibition | mdpi.com |
| 4-Substituted 2-amino-pyrido[3,4-d]pyrimidines | Breast Cancer | MDA-MB-468 | Selective Growth Inhibition | mdpi.com |
| 4-Substituted 2-amino-pyrido[3,4-d]pyrimidines | Breast Cancer | MCF-7 | Selective Growth Inhibition | mdpi.com |
| Tetrahydropyrido[4,3-d]pyrimidine derivatives | Melanoma | A375 | Low Micromolar Range | nih.gov |
| Tetrahydropyrido[4,3-d]pyrimidine derivatives | Endometrial Cancer | HeLa | Low Micromolar Range | nih.gov |
| Tetrahydropyrido[4,3-d]pyrimidine derivatives | Lung Cancer | A549 | Low Micromolar Range | nih.gov |
| Tetrahydropyrido[4,3-d]pyrimidine derivatives | Prostate Cancer | DU145 | Low Micromolar Range | nih.gov |
| This compound derivative 10c | Pancreatic Cancer | Panc1 (KRAS-G12D) | 1.40 µM | scbt.com |
The anti-proliferative activity of this compound derivatives is characteristically dose-dependent. This is demonstrated by the determination of IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which quantify the concentration of a compound required to inhibit a biological process by 50%. For example, one derivative, compound 10c, exhibited an IC50 of 1.40 μM in Panc1 cells. scbt.com Another study on pyrazolo[3,4-d]pyrimidine derivatives found GI50 values ranging from 0.018 to 9.98 μM across the full NCI 60-cell line panel. mdpi.com
While the dose-dependent nature of these compounds is well-established through these metrics, detailed time-dependent inhibition studies are less frequently reported in the available literature. Such studies would involve assessing the inhibitory effects of a fixed concentration of a compound over various time points to understand the kinetics of its anti-proliferative action. The concept of time-dependent inhibition (TDI) is more commonly discussed in the context of enzyme inhibition, particularly for cytochrome P450 enzymes, where a pre-incubation period can alter the inhibitory potency of a compound. nih.govnih.gov
In Vivo Anti-Tumor Efficacy in Xenograft Models
Promising results from in vitro studies have led to the evaluation of this compound derivatives in in vivo preclinical models, primarily using xenografts. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is assessed.
Several studies have demonstrated the in vivo anti-tumor efficacy of compounds containing the tetrahydropyridopyrimidine scaffold. For instance, gold (III) dithiocarbamate (B8719985) complexes have been shown to significantly reduce tumor growth in mice bearing PC3 prostate cancer tumor xenografts. c4therapeutics.com In one study, a particular gold (III) complex, C6, reduced tumor growth by more than 70%. c4therapeutics.com
Similarly, pyrazolo[3,4-d]pyrimidine derivatives have also shown significant reductions in tumor growth in mouse xenograft models of prostate cancer. sci-hub.se Another study involving 5,6,7,8-tetrahydrobenzo mdpi.comthieno[2,3-d]pyrimidines, a related class of compounds, demonstrated statistically significant anti-tumor effects in a murine MDA-MB-435 xenograft model. Furthermore, inhibitors of the Erk2 kinase based on the tetrahydropyridopyrimidine structure have been shown to be effective in tumor xenografts. nih.gov
| Compound Class | Xenograft Model | Cancer Type | Outcome | Reference |
| Gold (III) Dithiocarbamate Complex C6 | PC3 Xenograft | Prostate Cancer | >70% reduction in tumor growth | c4therapeutics.com |
| Pyrazolo[3,4-d]pyrimidine derivatives | PC3 Xenograft | Prostate Cancer | Significant tumor growth reduction | sci-hub.se |
| 5,6,7,8-Tetrahydrobenzo mdpi.comthieno[2,3-d]pyrimidine derivative | MDA-MB-435 Xenograft | Melanoma | Statistically significant anti-tumor effects | |
| Tetrahydropyridopyrimidine-based Erk2 inhibitors | Tumor Xenografts | Not Specified | Efficacious | nih.gov |
Biomarker Modulation in Preclinical Models
To understand the mechanism of action of this compound derivatives, researchers have investigated their effects on specific molecular targets and signaling pathways, known as biomarkers. These studies are crucial for confirming that a compound is engaging its intended target in a biological system.
A significant finding in this area is the development of tetrahydropyridopyrimidine-based inhibitors of extracellular signal-regulated kinase (Erk). nih.gov These compounds have been shown to potently and selectively inhibit Erk2 and lead to the knockdown of phospho-RSK (p-RSK) levels in both HepG2 cells and tumor xenografts. nih.gov RSK (ribosomal S6 kinase) is a downstream effector of the Erk signaling pathway, and its phosphorylation is a key indicator of pathway activation. sci-hub.se Therefore, the reduction of p-RSK provides strong evidence that these compounds are effectively inhibiting the Erk pathway in preclinical models.
In addition to the Erk pathway, derivatives of the this compound scaffold have been developed as inhibitors of other important cancer-related kinases. For example, novel derivatives have been identified as potent and selective inhibitors of Axl, a receptor tyrosine kinase. Others have been designed to target KRAS-G12D, a common oncogenic mutation, with one compound showing potent enzymatic inhibition. scbt.com The inhibition of these targets implies a corresponding modulation of their downstream signaling pathways, which can be monitored through relevant biomarkers.
Viii. Translational Research and Future Perspectives for 5,6,7,8 Tetrahydropyrido 3,4 D Pyrimidine
Design and Development of Proteolysis-Targeting Chimeras (PROTACs) Based on the 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffold
The development of Proteolysis-Targeting Chimeras (PROTACs) represents a novel therapeutic approach that induces the degradation of specific target proteins. The this compound scaffold has been utilized in the design of PROTACs, particularly targeting challenging cancer-related proteins like KRAS-G12D.
In a notable study, researchers synthesized two PROTACs by conjugating an E3 ligase linker to a lead compound derived from the this compound core. While these initial PROTACs showed reduced potency compared to the parent compound, this research provides a foundational proof-of-concept for the utility of this scaffold in developing targeted protein degraders. The observed decrease in potency was hypothesized to be due to compromised membrane permeability, highlighting a key area for future optimization in the design of PROTACs based on this scaffold.
Table 1: Investigational PROTACs Based on the this compound Scaffold
| Compound | Target | E3 Ligase Ligand | Linker | Potency (IC50) | Key Findings |
|---|
| 26a/b | KRAS-G12D | Not specified | Conjugated to lead compound | 3–5 μM | Reduced potency compared to parental compound (2.22 μM), potentially due to impaired membrane permeability. |
Combination Therapy Strategies
While specific clinical combination therapy trials involving compounds with a this compound core are not yet widely reported, the therapeutic targets of these compounds, particularly cyclin-dependent kinases (CDKs), are the subject of extensive combination strategy research. The rationale for these combinations is to enhance efficacy, overcome resistance, and reduce toxicity.
For instance, CDK4/6 inhibitors, which can feature a related pyrido[2,3-d]pyrimidine (B1209978) scaffold, have shown significant success in combination with hormone receptor antagonists in the treatment of ER+/HER2- breast cancer. mdpi.com There is also a strong preclinical and clinical basis for combining CDK inhibitors with other targeted agents, such as PI3K-mTOR pathway inhibitors, to block parallel signaling pathways and prevent the development of resistance. mdpi.com
Furthermore, emerging research suggests that depleting pyrimidines in cancer cells can enhance the efficacy of both targeted and immunotherapeutic agents in acute myeloid leukemia. jci.org This suggests a potential strategy where a this compound-based compound could be combined with agents that modulate nucleotide metabolism to achieve synergistic anti-cancer effects.
Exploration of Novel Therapeutic Areas Beyond Oncology
The therapeutic potential of the this compound scaffold is not limited to oncology. Recent research has indicated its promise in other therapeutic areas, particularly in the treatment of inflammatory and autoimmune diseases.
A recent patent application described a series of novel 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). nih.gov HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for enhancing immune responses not only in cancer but also in chronic inflammatory and autoimmune conditions. nih.gov
Furthermore, a related scaffold, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366), has been chemically optimized to yield potent and selective inhibitors of PI3Kδ. nih.gov Given the crucial role of PI3Kδ in the function of immune cells, these inhibitors have demonstrated potential as treatments for autoimmune diseases and leukocyte malignancies. nih.gov The exploration of pyrimidine-based compounds for neurodegenerative diseases also opens another avenue for future research into the applications of the this compound scaffold. chemrxiv.org
Advanced Lead Optimization Strategies
The process of refining a lead compound into a clinical candidate requires meticulous optimization of its pharmacological properties. For the this compound scaffold, several advanced lead optimization strategies have been successfully employed.
Structure-Based Drug Design: The discovery and optimization of Erk2 inhibitors based on the tetrahydropyridopyrimidine scaffold heavily relied on structure-based drug design. nih.gov This approach utilizes the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors.
Improving Drug-Likeness and Pharmacokinetics: In the development of selective Axl inhibitors, researchers focused on enhancing the drug-like properties of the lead compounds. nih.gov This involved modifications to the this compound core to improve membrane permeability and achieve a more favorable pharmacokinetic profile in preclinical models. nih.gov
Enhancing Cellular Potency and Selectivity: For the related 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, a key optimization strategy was to improve cellular potency while maintaining high selectivity against different PI3K isoforms. nih.gov This involved systematic chemical modifications and extensive biological testing to identify compounds with the desired activity profile.
These examples underscore the importance of a multi-pronged approach to lead optimization, combining computational methods with synthetic chemistry and rigorous biological evaluation to develop clinically viable drug candidates from the this compound scaffold.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example, derivatives can be prepared via cyclocondensation reactions using substituted pyrimidine precursors. A study optimized conditions using water as a solvent under reflux to improve yield and reduce environmental impact . Characterization includes NMR, mass spectrometry, and X-ray crystallography to confirm structural integrity .
Q. How is molecular docking employed to evaluate the binding affinity of these derivatives with ERK2?
- Methodological Answer : Using software like MOE 2008.10, researchers prepare the protein (ERK2, PDB ID: 2OJJ) by removing water molecules, adding hydrogens, and energy-minimizing the structure. Ligands are built, optimized with MMFF94x force fields, and docked into the catalytic domain. Binding scores (e.g., S_score) and interaction maps (e.g., hydrogen bonds with Met-106 or π-cation interactions with Lys-149) are analyzed to rank compounds .
Q. What in vitro assays are used to assess antitumor activity of these compounds?
- Methodological Answer : Standard assays include cell viability tests (e.g., MTT assay) on cancer lines like MDA-MB-231 (breast cancer). IC₅₀ values are calculated, and selectivity is evaluated against non-cancerous cells. Follow-up studies may involve apoptosis assays (Annexin V/PI staining) and cell cycle analysis .
Advanced Research Questions
Q. How can structural contradictions in SAR studies of ERK2 inhibitors be resolved?
- Methodological Answer : Discrepancies arise from variable substituent effects on binding. For instance, while methyl groups at position 2 enhance affinity, bulky substituents may sterically hinder Lys-149 interactions. Resolving these requires comparative docking simulations (flexible vs. rigid protocols) and free energy perturbation (FEP) calculations to quantify substituent contributions .
Q. What computational strategies improve ligand efficiency (LE) and lipophilicity (LLE) in derivatives targeting AXL or ERK2?
- Methodological Answer : LE is optimized by balancing molecular weight and binding energy. For AXL inhibitors, introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 4 reduces logP while maintaining potency. LLE is calculated as pIC₅₀ − logP, with ideal values >5. QSAR models and fragment-based design guide prioritization of derivatives .
Q. How do multi-target inhibitors (e.g., GPR119 and ERK2) achieve selectivity, and what are the analytical challenges?
- Methodological Answer : Selectivity is assessed via kinase profiling panels (e.g., Eurofins KinaseScan). For GPR119 modulators, substituents on the pyrimidinone core (e.g., 6- or 7-position) dictate target engagement. Challenges include mitigating off-target effects on structurally similar kinases (e.g., PI3K). Competitive binding assays and cryo-EM structures help map binding pockets .
Q. What role do π-π and π-cation interactions play in stabilizing inhibitor-ERK2 complexes?
- Methodological Answer : The tetrahydropyrido[3,4-d]pyrimidine core engages in π-π stacking with Tyr-27 (ERK1) or Tyr-30 (ERK2), while the pyridine moiety forms π-cation bonds with catalytic lysines (Lys-45/Lys-48). Energy decomposition analysis (EDA) in docking studies quantifies these contributions, with hydrophobic interactions accounting for ~60% of total binding energy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
